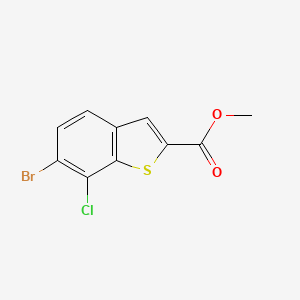

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate

Description

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is a halogenated benzothiophene derivative featuring a bromine atom at position 6, a chlorine atom at position 7, and a methyl ester group at position 2 of the benzothiophene core. The halogen substituents (Br and Cl) introduce steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C10H6BrClO2S |

|---|---|

Molecular Weight |

305.58 g/mol |

IUPAC Name |

methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C10H6BrClO2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 |

InChI Key |

YYHCZAMTBPQDAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Construction of the Benzothiophene Core

The benzothiophene ring system is typically synthesized by condensation of substituted benzaldehydes with methyl thioglycolate under basic conditions, often using potassium carbonate in N,N-dimethylformamide (DMF) as solvent. This step forms methyl 1-benzothiophene-2-carboxylate derivatives, which serve as precursors for further halogenation.

Halogenation Steps

Chlorination and Bromination: The selective introduction of chlorine and bromine atoms at positions 7 and 6, respectively, is achieved by controlled electrophilic aromatic substitution reactions. Bromination is often performed using bromine (Br2) in acetic acid with sodium acetate as a base at moderate temperatures (e.g., 55 °C for 48 hours), ensuring regioselectivity towards position 6.

Chlorination can be introduced either before or after bromination depending on the synthetic route, sometimes using N-chlorosuccinimide (NCS) or other chlorinating agents under mild conditions.

Esterification

The carboxylate ester group is introduced or maintained by methylation of the corresponding carboxylic acid intermediate. Methyl iodide (MeI) with potassium carbonate in DMF is a common methylation method employed after halogenation steps to afford the methyl ester functionality.

Detailed Preparation Protocol

A representative synthetic sequence based on literature is summarized below:

This sequence can be optimized by employing microwave-assisted heating to reduce reaction times significantly, as demonstrated in recent studies, which enhance yields and reduce side reactions.

Alternative Synthetic Routes and Innovations

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the condensation and halogenation steps, reducing reaction times from hours to minutes while maintaining or improving yields. This method is advantageous for rapid library synthesis in drug discovery.

Continuous Flow Methods: Industrial-scale synthesis may employ continuous flow reactors to improve reproducibility and scalability of halogenation reactions, minimizing hazardous reagent handling and improving safety.

Green Chemistry Approaches: Use of green solvents such as polyethylene glycol (PEG-400) and ultrasound irradiation has been explored for related benzothiophene derivatives, offering environmentally friendly alternatives to traditional solvents and heating methods.

Analytical Data Supporting Synthesis

The identity and purity of methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate are confirmed by:

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Base-Promoted Condensation + Electrophilic Halogenation | 2-chlorobenzaldehyde, methyl thioglycolate, Br2, MeI, K2CO3, DMF, AcOH | RT to 55 °C, 17–48 h | Well-established, good yields | Longer reaction times, requires careful control of halogenation |

| Microwave-Assisted Synthesis | Same reagents as above | Microwave heating, 15 min to 3 h | Rapid, high yield, energy efficient | Requires microwave reactor |

| Green Solvent and Ultrasound Irradiation | PEG-400, ultrasound | Moderate temperature, ultrasound irradiation | Environmentally friendly, reduced reaction times | Less common, may require optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Mechanism of Action

The mechanism of action of methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the carboxylate group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Amino Groups

A key structural analog is Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9, C₁₀H₉NO₂S). Unlike the target compound, this analog features an electron-donating amino group at position 5 rather than halogens at positions 6 and 7. Key differences include:

- This contrasts with the electron-donating amino group in the analog, which may stabilize the aromatic system.

- Molecular Weight: The halogenated compound (C₁₀H₆BrClO₂S) has a higher molecular weight (~313.6 g/mol) compared to the amino-substituted analog (207.25 g/mol), influencing physical properties such as melting point and solubility .

- Reactivity: Halogens may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group could enable nucleophilic substitutions or serve as a site for further functionalization.

Comparison with Other Methyl Esters

These compounds exhibit distinct volatility and chromatographic behavior, as evidenced by gas chromatography traces in resin analyses (Figure 2, ).

Physical and Chemical Properties

Table 1 summarizes inferred properties based on structural analogs and methyl ester trends (Table 3, ):

| Property | Methyl 6-Bromo-7-Chloro-1-Benzothiophene-2-Carboxylate | Methyl 5-Amino-1-Benzothiophene-2-Carboxylate | Diterpenoid Methyl Esters |

|---|---|---|---|

| Molecular Formula | C₁₀H₆BrClO₂S | C₁₀H₉NO₂S | Variable (e.g., C₂₁H₃₂O₂) |

| Molecular Weight (g/mol) | ~313.6 | 207.25 | ~316–330 |

| Solubility | Low in polar solvents; moderate in DCM | Moderate in DMSO, methanol | Low in water; high in hexane |

| Reactivity | Electrophilic ester; halogen-mediated coupling | Nucleophilic amino group; ester hydrolysis | Ester saponification |

Biological Activity

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C_11H_7BrClO_2S

- Molecular Weight : 305.5754 g/mol

- Melting Point : 117-119 °C

- Boiling Point : Approximately 358.9 °C at 760 mmHg

- Density : Approximately 1.6 g/cm³

The presence of halogen substituents (bromine and chlorine) on the benzothiophene core enhances the compound's reactivity and interaction with biological targets, making it a subject of interest for further research.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets, leading to alterations in biochemical pathways. This compound has shown potential in several areas:

- Antitumor Activity : Benzothiophene derivatives have been linked to anticancer effects, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Research indicates that benzothiophene derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Antitumor Properties

A study investigating the anticancer effects of various benzothiophene derivatives found that compounds structurally similar to this compound demonstrated significant cytotoxic effects against cancer cell lines, particularly Caco-2 (colorectal adenocarcinoma) and A549 (lung adenocarcinoma) cells. The results suggested a structure-dependent activity where certain modifications could enhance efficacy against specific cancer types .

Antimicrobial Effects

The compound's antimicrobial activity has been evaluated against several bacterial strains. Preliminary results indicate that it possesses broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these activities are comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Study on Anticancer Activity

In a comparative study, this compound was tested alongside other benzothiophene derivatives. The results indicated that this compound significantly decreased cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). This suggests a promising avenue for further exploration in cancer therapeutics .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of various benzothiophene derivatives, including this compound. The compound demonstrated potent activity against several strains of bacteria and fungi, with MIC values indicating effectiveness comparable to commercial antibiotics .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate, and what critical parameters influence yield and purity?

The synthesis involves sequential halogenation (bromination followed by chlorination) on a benzothiophene core, followed by esterification. For example, bromination with N-bromosuccinimide (NBS) at 50°C in acetonitrile targets the 6-position, while chlorination with sulfuryl chloride (SOCl₂) at 0°C selectively modifies the 7-position. Esterification with methanol and catalytic acid (e.g., H₂SO₄) completes the synthesis. Key parameters include temperature control, stoichiometry of halogenating agents, and purification via column chromatography to isolate the product from dihalogenated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., distinguishing Br at C6 vs. Cl at C7). 2D techniques (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₀H₆BrClO₂S) and identifies isotopic patterns for Br/Cl .

- FTIR : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br/Cl vibrations .

- HPLC : Purity assessment (>95%) using UV detection at λ = 254 nm .

Q. What are the typical storage conditions and stability concerns for this compound?

Store under inert gas (N₂/Ar) at 0–6°C to prevent ester hydrolysis and thiophene ring oxidation. Stability studies show minimal bromine loss at pH < 7, but significant degradation occurs under alkaline conditions (pH > 9) via nucleophilic aromatic substitution (SNAr) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing ester group at C2 enhances electrophilicity at C6 (Br), favoring oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings. The adjacent Cl at C7 sterically hinders reactions at that site. Comparative studies with methyl 6-bromo-7-methyl analogs show 3-fold higher reactivity for the Br in the original compound due to electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the bromine substituent under Suzuki coupling conditions?

Contradictions arise from competing dehalogenation or steric hindrance. Systematic optimization includes:

- Testing catalysts (Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF).

- Using control experiments with iodinated analogs to isolate electronic vs. steric factors.

- Monitoring intermediates via LC-MS to identify failure points (e.g., boronate ester formation) .

Q. What strategies optimize regioselective functionalization for medicinal chemistry applications?

- Protection : Silylation of the ester group prevents undesired side reactions.

- Directed Metalation : LDA/TMP with ZnCl₂ enables C-H activation at the 4-position.

- Solvent Optimization : DMF or DMSO at 80–100°C enhances nucleophilic substitution at C6-Br over C7-Cl due to lower bond dissociation energy .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates Fukui indices and molecular electrostatic potentials, revealing higher electrophilicity at C6-Br. Solvent effects (e.g., DMSO) are modeled via the SMD continuum approach, guiding solvent selection and catalyst design .

Q. What experimental design principles minimize byproducts during esterification?

- Azeotropic Water Removal : Dean-Stark apparatus improves esterification efficiency.

- Catalyst Screening : p-TsOH (5 mol%) in refluxing toluene achieves >90% conversion with <2% di-ester byproducts.

- Statistical Optimization : Box-Behnken design identifies ideal methanol equivalents (3–5 eq) and reaction time (6–12 h) .

Q. How do bromine and chlorine substituents affect photophysical properties?

Heavy atom effects enhance intersystem crossing, increasing phosphorescence quantum yield. UV-Vis spectra show a bathochromic shift (Δλ ≈ 15 nm) compared to non-halogenated analogs. Time-resolved fluorescence studies reveal biexponential decay, indicating multiple excited states influenced by halogens .

Q. What methodological approaches analyze degradation products under varying pH conditions?

Accelerated stability testing (40°C/75% RH) at pH 3, 7, and 9 with LC-MS/MS identifies hydrolysis of the ester to carboxylic acid at pH 9. XRPD detects amorphous phase formation in solid-state degradation. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.